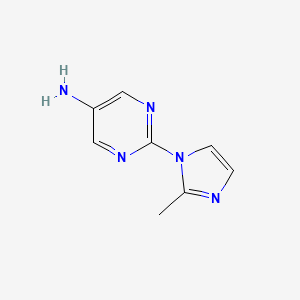

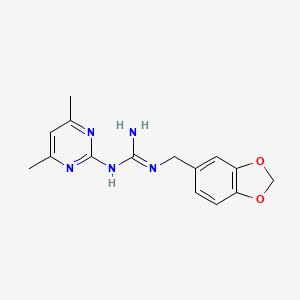

2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine

Overview

Description

The compound “2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine” is an organic compound that belongs to the class of phenylpiperazines . It is known for its broad range of chemical and biological properties . This compound is a part of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a library of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl ether derivatives were synthesized and characterized by EI-MS and 1H NMR . Another study reported the synthesis of compounds belonging to a novel series of 2-methyl-1H-imidazo[4,5-c]quinoline scaffold derivatives as PI3K/mTOR dual inhibitors .

Molecular Structure Analysis

The molecular structure of “2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine” consists of nine carbon atoms, ten hydrogen atoms, and four nitrogen atoms . The InChIKey of the compound is SVLWMKWPISCOSN-UHFFFAOYSA-N . The compound has a molecular weight of 174.20 g/mol .

Chemical Reactions Analysis

The compound “2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine” is involved in various chemical reactions. For instance, it has been reported that the compound could regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins .

Physical And Chemical Properties Analysis

The compound “2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine” has a molecular weight of 174.20 g/mol . It has a topological polar surface area of 56.7 Ų . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has a rotatable bond count of one .

Scientific Research Applications

Medicinal Drugs

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Agrochemicals

Imidazole-based compounds are also used in the development of agrochemicals . These compounds can be used to control pests and diseases in crops, improving agricultural productivity.

Human-made Materials

Imidazole and its derivatives are used in the synthesis of human-made materials . These materials can have a variety of properties, making them suitable for a wide range of applications.

Artificial Acceptors

Imidazole-based compounds can act as artificial acceptors . This means they can accept electrons in chemical reactions, making them useful in a variety of chemical processes.

Supramolecular Ligands

Imidazole-based compounds can act as supramolecular ligands . This means they can form complexes with other molecules, which can be useful in a variety of chemical and biological processes.

Biomimetic Catalysts

Imidazole-based compounds can act as biomimetic catalysts . This means they can mimic the action of biological catalysts, potentially improving the efficiency of chemical reactions.

Anti-tubercular Activity

Some imidazole-based compounds have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Future Directions

The compound “2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine” has a broad range of chemical and biological properties, making it a potential candidate for the development of new drugs . Future research could focus on exploring its potential applications in various fields, including medicine and pharmacology.

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include 2-(2-methyl-1h-imidazol-1-yl)pyrimidin-5-amine, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biochemical pathways.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target protein, resulting in altered cellular functions.

Biochemical Pathways

For example, some imidazole derivatives have been found to regulate the PI3K/AKT/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of 2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine.

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

IUPAC Name |

2-(2-methylimidazol-1-yl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-10-2-3-13(6)8-11-4-7(9)5-12-8/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRXDKXNGCJQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Cyclohexyl(methyl)amino]benzoic acid](/img/structure/B1453675.png)

![Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate](/img/structure/B1453679.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453683.png)

![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1453688.png)

![[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1453690.png)